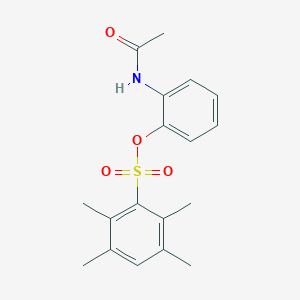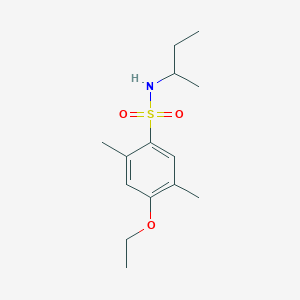
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is used to treat pain, inflammation, and swelling caused by various medical conditions such as arthritis, menstrual cramps, and acute pain. However,
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide reduces inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also reduces the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing inflammation. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is that it is not water-soluble, which can make it difficult to administer in certain experiments. It can also have off-target effects, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the research on 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could be beneficial in preventing or slowing down the progression of the disease. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. It has been found to have anti-tumor properties, and combining it with other drugs could enhance its efficacy and reduce toxicity. Additionally, further research can be conducted to investigate its potential use in the treatment of other inflammatory disorders such as Crohn's disease and rheumatoid arthritis.
Conclusion:
In conclusion, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a promising compound for scientific research. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the treatment of various diseases. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and pain. Although it has some limitations, its advantages make it a valuable tool in scientific research. Further research can be conducted to explore its potential use in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxy-5-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain a pure compound with a high yield.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential application in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
Propiedades
Nombre del producto |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12ClNO4S |
Peso molecular |
313.76 g/mol |
Nombre IUPAC |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
Clave InChI |
HANZKKJFFHVTLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)




![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







